6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Overview
Description
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a heterocyclic compound . It has the empirical formula C7H9N3 and a molecular weight of 135.17 . The SMILES string for this compound is NC1=NC(CCC2)=C2C=N1 .
Molecular Structure Analysis
The InChI string for 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is 1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10) . This provides a standardized way to represent the compound’s structure using text.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Chemical Synthesis and Solvent Comparison
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amines have been synthesized using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence between pyrimidines and ynamides. Comparative studies in different solvents like sulfolane and trifluorotoluene revealed that sulfolane consistently led to higher yields, highlighting the importance of solvent choice in chemical synthesis processes (Donnard et al., 2017).
Crystal Structure Analysis
The crystal structures of enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives have been explored. Such studies are crucial for understanding the molecular geometry and potential applications in areas like material science and pharmaceutical research (Gao et al., 2015).
Biological Activity and Multicomponent Reactions
Research on substituted pyrimidine derivatives, including 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amines, indicates potential biological activity. These compounds are synthesized via one-pot multicomponent reactions, which offer a streamlined and efficient approach to creating new organic molecules that could have pharmaceutical applications (Tugcu & Turhan, 2018).
Safety And Hazards
Future Directions
The multicomponent reaction used to synthesize related compounds represents a profound structural transformation and has potential for further exploration . Cyclopenta[b]pyridine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity, suggesting potential future directions for research .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUCRCCWCBGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283044 | |
Record name | 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
CAS RN |
26979-06-6 | |
Record name | 6,7-Dihydro-5H-cyclopentapyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26979-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 29440 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026979066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26979-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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